![molecular formula C10H7ClN2O3 B6385598 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261902-18-4](/img/structure/B6385598.png)
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (CHPD-95) is an organic compound used in scientific research. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 in the six-membered ring. CHPD-95 has a variety of applications in research, including its use as a reagent in organic synthesis, as a biochemical tool to study enzyme kinetics, and as a fluorescent probe.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of new compounds. It has also been used as a biochemical tool to study enzyme kinetics and as a fluorescent probe. It has been used to study the structure and function of proteins, as well as to detect and quantify proteins. 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the metabolism of drugs and to detect and quantify drugs in biological samples.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is also believed to bind to certain proteins, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, which can lead to increased concentrations of the drug in the body. It has also been shown to bind to certain proteins, which may alter their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, it is important to note that 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a competitive inhibitor and can interfere with the metabolism of certain drugs. Additionally, it can bind to certain proteins, which may alter their structure and function.
Future Directions
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. These include the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a tool to study the structure and function of proteins, to study the metabolism of drugs, and to detect and quantify drugs in biological samples. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as its mechanism of action. Finally, further research is needed to explore the potential of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% involves the reaction of 2-chloro-5-hydroxyphenylacetic acid with 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in aqueous solution at a pH of 8.5-9.5 and a temperature of 70-80°C for 16-24 hours. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is purified by column chromatography and crystallization.
properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-2-1-5(14)3-6(8)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDBZNEOHCVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine |
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